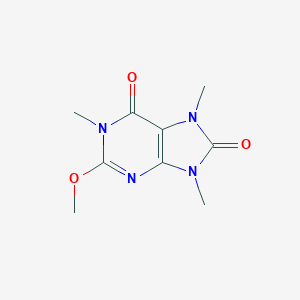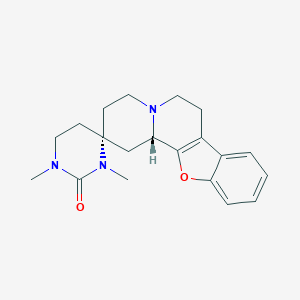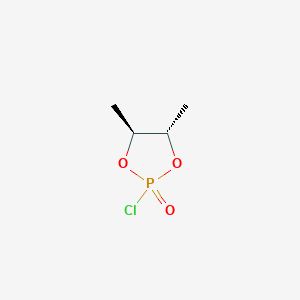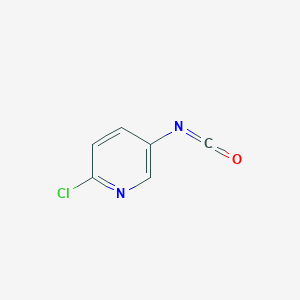![molecular formula C10H11NOS B055651 5-Ethoxy-2-methylbenzo[d]thiazole CAS No. 123771-99-3](/img/structure/B55651.png)
5-Ethoxy-2-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-methylbenzo[d]thiazole, also known as EMBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methylbenzo[d]thiazole is not fully understood, but it has been suggested that it may act through the inhibition of certain enzymes or the induction of apoptosis in cancer cells. Further research is needed to elucidate the exact mechanism of action of 5-Ethoxy-2-methylbenzo[d]thiazole.
Biochemical and Physiological Effects
5-Ethoxy-2-methylbenzo[d]thiazole has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. In addition, 5-Ethoxy-2-methylbenzo[d]thiazole has been found to exhibit antioxidant activity, which may contribute to its potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Ethoxy-2-methylbenzo[d]thiazole in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is the lack of information on its stability and solubility, which may affect its performance in certain experiments.
Future Directions
There are several future directions for research on 5-Ethoxy-2-methylbenzo[d]thiazole. One direction is to further investigate its potential applications in drug discovery, particularly in the treatment of cancer. Another direction is to explore its potential applications in material science, such as in the development of organic semiconductors. Additionally, further research is needed to elucidate the exact mechanism of action of 5-Ethoxy-2-methylbenzo[d]thiazole and to investigate its potential applications in other fields, such as environmental science.
Synthesis Methods
5-Ethoxy-2-methylbenzo[d]thiazole can be synthesized through a one-pot reaction of 2-aminobenzenethiol and ethyl 2-bromoacetate in the presence of a base. The reaction yields 5-Ethoxy-2-methylbenzo[d]thiazole as the main product with a yield of up to 80%. This synthesis method is relatively simple and efficient, making 5-Ethoxy-2-methylbenzo[d]thiazole easily accessible for research purposes.
Scientific Research Applications
5-Ethoxy-2-methylbenzo[d]thiazole has shown potential in various fields of scientific research, including drug discovery, material science, and environmental science. In drug discovery, 5-Ethoxy-2-methylbenzo[d]thiazole has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. In material science, 5-Ethoxy-2-methylbenzo[d]thiazole has been used as a building block for the synthesis of organic semiconductors with high electron mobility. In environmental science, 5-Ethoxy-2-methylbenzo[d]thiazole has been used as a fluorescent probe for the detection of mercury ions in water.
properties
CAS RN |
123771-99-3 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-12-8-4-5-10-9(6-8)11-7(2)13-10/h4-6H,3H2,1-2H3 |
InChI Key |
TWAXSJIYEJMXDN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)C |
synonyms |
Benzothiazole, 5-ethoxy-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)






![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
